1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of 431.5 g/mol. The compound is characterized by a piperazine core, which is a common structural motif in many pharmacologically active compounds. Its primary target of action is Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and has implications in cancer research and treatment.
This compound can be sourced from various chemical suppliers and is classified as an experimental research compound. It falls under the category of small molecule inhibitors, particularly those targeting kinases involved in cell cycle regulation. The compound's structural complexity suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents .
The synthesis of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several steps:
Each of these steps requires careful control of reaction conditions to ensure high yields and purity of the final product .
The synthesis may utilize various reagents and catalysts depending on the specific method employed. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification and analysis of intermediates and final products.
The molecular structure of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine features a piperazine ring connected to a triazole-pyrimidine moiety and a benzoyl group. The presence of multiple aromatic rings contributes to its stability and potential biological activity.
The compound can participate in various chemical reactions typical for heterocyclic compounds and piperazines:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm structure and purity at each stage .
The primary mechanism of action involves inhibition of Cyclin-Dependent Kinase 2 (CDK2). By binding to CDK2, the compound disrupts its activity, leading to alterations in cell cycle progression.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The inhibition of CDK2 affects downstream signaling pathways critical for cell division and survival .
The compound typically appears as a crystalline solid with good solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and boiling point data are not extensively documented but can be determined through laboratory analysis.
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. It is essential to handle it under inert atmospheres when necessary to prevent hydrolysis or oxidation .
This compound has several potential applications in scientific research:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6